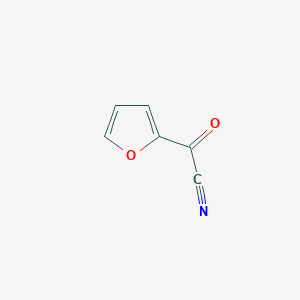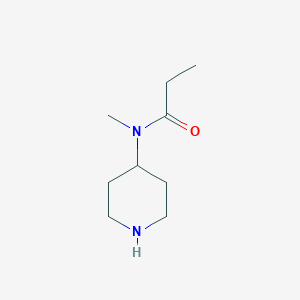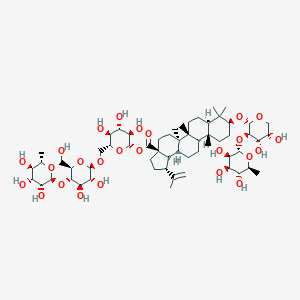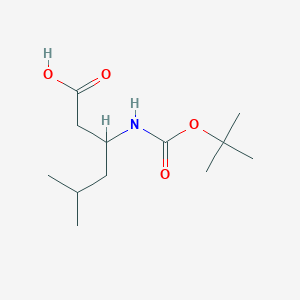![molecular formula C10H15NO B150100 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile CAS No. 138512-75-1](/img/structure/B150100.png)
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile, also known as ADCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADCA is a cyclic nitrile that has a unique structure, making it an interesting molecule to study.
Mechanism Of Action
The mechanism of action of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is not well understood, but it is believed to act as an inhibitor of certain enzymes. Studies have shown that 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile inhibits the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. This inhibition leads to an increase in the concentration of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Biochemical And Physiological Effects
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been shown to have various biochemical and physiological effects. Studies have shown that 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile can inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile in lab experiments is its unique structure, which makes it an interesting molecule to study. Additionally, 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile. One area of interest is the development of new synthetic methods for 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile and its potential applications in various fields. Finally, research on the toxicity and safety of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is needed before it can be used in clinical applications.
Conclusion
In conclusion, 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile involves several steps, and its unique structure makes it an interesting molecule to study. 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been shown to have various biochemical and physiological effects, and its potential applications in the fields of organic synthesis and cancer treatment make it a promising candidate for further research.
Synthesis Methods
The synthesis of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile involves several steps, starting with the reaction of 2-methylcyclobutanone with acetic anhydride to produce 2-acetyl-2-methylcyclobutanone. This intermediate is then reacted with sodium cyanide to form the nitrile group, resulting in the formation of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile. The overall yield of this synthesis method is around 60%.
Scientific Research Applications
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been studied extensively in scientific research due to its potential applications in various fields. One of the most promising applications of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is in the field of organic synthesis. 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile can be used as a precursor in the synthesis of various compounds, such as heterocycles and amino acids. Additionally, 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals.
properties
CAS RN |
138512-75-1 |
|---|---|
Product Name |
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile |
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile |
InChI |
InChI=1S/C10H15NO/c1-7(12)9-6-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
VILTYDDIGXXGBZ-IUCAKERBSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H](C1(C)C)CC#N |
SMILES |
CC(=O)C1CC(C1(C)C)CC#N |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)CC#N |
synonyms |
Cyclobutaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1R-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















